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4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one

Cat. No.: B13152497
M. Wt: 274.54 g/mol
InChI Key: CZUFHDGKDZJICJ-UHFFFAOYSA-N
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Description

Significance of Pyrrolidin-2-one Scaffold in Medicinal and Organic Chemistry

The pyrrolidin-2-one, a five-membered cyclic amide (lactam) derivative of pyrrolidine (B122466), is a highly significant structural motif in the realms of medicinal and organic chemistry. evitachem.com The pyrrolidine ring is a versatile scaffold widely employed by medicinal chemists for developing compounds to treat human diseases. researchgate.netnih.govnih.gov Its importance is amplified by several key features. The sp³-hybridized carbon atoms in the saturated ring allow for a three-dimensional exploration of pharmacophore space, which is crucial for molecular recognition and biological activity. researchgate.netnih.govnih.gov This non-planar structure, often described as having "pseudorotation," contributes to an increased 3D coverage compared to its aromatic counterpart, pyrrole. researchgate.netnih.gov

Furthermore, the stereochemistry of the pyrrolidine ring is a critical feature; the presence of chiral centers allows for the synthesis of different stereoisomers, where the spatial orientation of substituents can lead to distinct biological profiles due to differential binding to enantioselective proteins like enzymes and receptors. researchgate.netnih.gov The pyrrolidin-2-one scaffold is a core component in numerous biologically active molecules and serves as a valuable intermediate in the synthesis of new drug candidates. frontiersin.org Its derivatives have shown a wide array of pharmacological activities, including anticonvulsant and nootropic effects. researchgate.net

Overview of Halogenated Phenyl-Substituted Pyrrolidin-2-one Derivatives in Contemporary Research

The introduction of halogen atoms and phenyl groups onto the pyrrolidin-2-one scaffold gives rise to derivatives with modulated properties, making them a subject of contemporary research. Halogen substituents can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding affinity to biological targets. evitachem.com For instance, research has shown that fluorophenyl substituents on a pyrrolidine ring can offer potent biological activity. nih.gov

Specifically, phenyl-substituted pyrrolidinones are investigated for various therapeutic areas. The introduction of a phenyl group on the pyrrolidinone ring of piracetam (B1677957), a known nootropic agent, was found to introduce anticonvulsant activity. researchgate.net In the context of halogenated derivatives, compounds bearing a 4-chlorophenyl group have been noted for their potential antituberculosis activity and as inhibitors of enzymes like S. aureus topoisomerase IV. frontiersin.org The compound 4-(4-Chlorophenyl)-2-pyrrolidinone is utilized in the preparation of selective antagonists for the α1A adrenergic receptor. chemicalbook.com The presence of both bromo and chloro substituents on the phenyl ring, as seen in 4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one, contributes to its unique chemical properties and potential applications. evitachem.com The ortho-bromo and para-chloro substituents create a specific electronic environment that can influence reaction rates and binding interactions. evitachem.com

Research Rationale and Scope for Academic Investigations of this compound

The academic investigation of this compound is driven by its potential utility in several key areas of chemical science. Primarily, it serves as a valuable molecular scaffold for the design and synthesis of new pharmaceutical agents. evitachem.com The specific di-halogenation pattern on the phenyl ring—an ortho-bromo and a para-chloro substituent—provides a unique electronic and steric profile. This profile is of interest for several reasons:

Synthetic Intermediate: It acts as a crucial intermediate in the synthesis of more complex organic compounds. evitachem.com The halogen atoms provide reactive handles for further chemical modifications. For example, the positions of the halogens facilitate directed ortho-metalation, allowing for the introduction of other functional groups onto the aromatic ring, a transformation that would be difficult via classical electrophilic substitution. evitachem.com

Physicochemical Property Tuning: The combined electron-withdrawing effects of the ortho-bromo and para-chloro substituents create an "optimal electronic environment" that can accelerate certain chemical reactions, allowing them to proceed at lower temperatures compared to unsubstituted analogs. evitachem.com

The scope of research on this compound involves its synthesis, characterization, and exploration of its reactivity. Synthetic routes are developed to produce the compound efficiently, often involving multi-step pathways or one-pot reactions. evitachem.com Research also focuses on its use in biological studies to assess its effects on cellular processes and to explore its potential as a lead compound for drug discovery. evitachem.com

Below is a table summarizing the key properties of the subject compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₉BrClNO
Molecular Weight 274.54 g/mol
Chemical Class Pyrrolidinone
Key Functional Groups Amide, Halogenated Phenyl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrClNO B13152497 4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrClNO

Molecular Weight

274.54 g/mol

IUPAC Name

4-(2-bromo-4-chlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrClNO/c11-9-4-7(12)1-2-8(9)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14)

InChI Key

CZUFHDGKDZJICJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

Synthetic Methodologies for 4 2 Bromo 4 Chlorophenyl Pyrrolidin 2 One and Analogues

General Synthetic Pathways to the Pyrrolidin-2-one Core Structure

The pyrrolidin-2-one, or γ-lactam, is a five-membered ring system that can be synthesized through various chemical transformations. These range from traditional lactamization reactions to more advanced, stereoselective cyclization methods.

Lactamization, the intramolecular reaction of an amine with a carboxylic acid derivative to form a cyclic amide, is a fundamental method for synthesizing pyrrolidin-2-ones. A common precursor for this reaction is a γ-amino acid, which upon heating or treatment with a coupling agent, undergoes cyclization.

Another prevalent strategy involves the reaction of γ-butyrolactone (GBL) with amines. For instance, 1-aminopyrrolidin-2-one (B1281494) can be prepared by the lactamization of GBL with hydrazine (B178648) hydrate. rdd.edu.iqresearchgate.net This highlights a pathway where the nitrogen atom of the lactam is introduced from an external amine source.

More complex, one-pot cascade reactions have also been developed. These methods, such as the nitro-Mannich/lactamization cascade, allow for the direct and stereoselective synthesis of highly functionalized pyrrolidin-2-ones from simpler starting materials like methyl 3-nitropropanoate (B1233125) and in situ formed imines. nih.gov Similarly, a copper-catalyzed conjugate addition followed by a nitro-Mannich reaction and in situ lactamization can produce densely substituted 4-nitropyrrolidin-2-ones with high diastereoselectivity. nih.gov

Table 1: Overview of Lactamization Strategies for Pyrrolidin-2-one Synthesis
StrategyKey PrecursorsDescriptionReference
Intramolecular Cyclizationγ-amino acidsA direct thermal or reagent-mediated cyclization to form the lactam ring. researchgate.net
Amine Reaction with Lactoneγ-butyrolactone (GBL), Primary Amine/HydrazineRing-opening of the lactone by the amine followed by dehydration and ring-closure. rdd.edu.iqresearchgate.net
Nitro-Mannich/Lactamization CascadeNitroalkanes, Aldehydes, AminesA three-component reaction that forms multiple bonds in a single operation to create a highly substituted pyrrolidinone. nih.gov
Conjugate Addition/Nitro-Mannich/LactamizationNitroacrylates, Organozinc reagents, AldiminesA one-pot, copper-catalyzed process leading to trisubstituted 4-nitropyrrolidin-2-ones. nih.gov

Beyond traditional lactamization, several advanced cyclization strategies have been employed to construct the pyrrolidin-2-one skeleton, often providing better control over stereochemistry and functional group tolerance.

Radical Cyclization: This method has proven to be an effective way to form the pyrrolidin-2-one ring. researchgate.netacs.org It typically involves the generation of a radical species that attacks an internal double or triple bond, leading to the formation of the five-membered ring. For example, the radical cyclization of 1,n-enynes and 1,n-dienes is an attractive approach for synthesizing these structures. researchgate.net

Cationic Cyclization (Aza-Prins Reaction): The aza-Prins cyclization offers a pathway to functionalized indolizidine systems, which contain a pyrrolidine (B122466) ring. This reaction involves the condensation of an aldehyde onto a 2-allylpyrrolidine, forming an iminium ion that subsequently undergoes a highly diastereoselective cyclization. nih.gov

Hofmann–Löffler Reaction: This photochemical or thermal reaction involves the decomposition of an N-halogenated amine in the presence of a strong acid. The resulting nitrogen-centered radical abstracts an intramolecular hydrogen atom, ultimately leading to the formation of a pyrrolidine ring through a C-H functionalization pathway. wikipedia.org

Ring-Closing Metathesis (RCM): Ring-closing enyne metathesis (RCEM) is a powerful, atom-economical method for synthesizing pyrrolidine derivatives using ruthenium catalysts like the Grubbs catalysts. organic-chemistry.org This reaction proceeds under mild conditions and can tolerate various functional groups, including basic nitrogen atoms within the substrate. organic-chemistry.org

Other Strategies: Additional methods include the selective ring contraction of piperidine (B6355638) derivatives to yield pyrrolidin-2-ones through a domino process. rsc.org Furthermore, transaminase-triggered cyclizations of ω-chloroketones provide an enantioselective biocatalytic route to 2-substituted pyrrolidines. acs.orgresearchgate.net

Strategies for the Introduction of the 2-Bromo-4-chlorophenyl Moiety

Attaching the specific 2-bromo-4-chlorophenyl group to the 4-position of the pyrrolidin-2-one ring requires either the functionalization of a pre-formed lactam or the use of a precursor already containing this aryl moiety.

Directly attaching an aryl group to a pyrrolidine ring is a key synthetic challenge. One-pot methods for the direct α-arylation of pyrrolidine have been developed using a quinone monoacetal as an oxidizing agent, which generates an iminium ion intermediate that is then captured by an aromatic nucleophile. rsc.orgrsc.org While this typically functionalizes the α-position (C2 or C5), related conjugate addition strategies can be used to introduce substituents at the β-position (C4).

For instance, the synthesis of 4-phenylpyrrolidin-2-one can be achieved through various routes, which can be adapted for substituted phenyl groups. researchgate.net A key strategy involves a Michael addition of a nitromethane (B149229) equivalent to a cinnamic ester, followed by reduction of the nitro group and subsequent lactamization. If the starting cinnamic ester contains the 2-bromo-4-chlorophenyl group, this would lead directly to the desired product.

Another advanced method is direct C-H activation. A palladium-catalyzed C(sp3)-H activation strategy has been successfully used to arylate N-Boc-D-proline with various aryl halides, demonstrating the feasibility of forming a C-C bond between the pyrrolidine ring and an aryl group. nih.gov

The synthesis often relies on preparing key precursors that already contain the 2-bromo-4-chlorophenyl structure. These precursors can then be incorporated into the pyrrolidin-2-one ring structure.

Several methods exist for synthesizing halogenated aromatic compounds:

2-Bromo-4-chlorophenol: This compound can be synthesized from a substituted phenol (B47542) by chlorination followed by bromination. For example, a phenol can be chlorinated using chlorine gas and then brominated with a brominating agent in acetic acid. google.com Alternatively, 2-bromophenol (B46759) can be selectively chlorinated using N-chlorosuccinimide (NCS). chemicalbook.com

2-Bromo-1-(4-chlorophenyl)ethanone: This α-haloketone is a versatile precursor. It can be prepared from 4-chlorophenyl isopropyl ketone via bromination. prepchem.com Such ketones are valuable in reactions where they are coupled with other reagents to build more complex structures. researchgate.net

2-Bromo-4'-chloro-1,1'-biphenyl: This precursor can be synthesized via a photocatalytic coupling reaction between aniline (B41778) and p-chloroiodobenzene, followed by a diazotization and bromination sequence. This avoids the use of expensive palladium catalysts often required for Suzuki coupling reactions. patsnap.com

Table 2: Synthesis of Key Halogenated Precursors
PrecursorStarting MaterialsKey Reagents/ConditionsReference
2-Bromo-4-chlorophenolSubstituted PhenolCl2 gas, then Brominating agent/Acetic Acid google.com
2-Bromo-4-chlorophenol2-BromophenolN-chlorosuccinimide (NCS), H2SO4, MeCN chemicalbook.com
2-Bromo-1-(4-chlorophenyl)ethanone4-chlorophenyl isopropyl ketoneBromine, HBr/Acetic Acid prepchem.com
2-Bromo-4'-chloro-1,1'-biphenylAniline, p-chloroiodobenzenePhotocatalysis (CoCl2, fluorescein), then Diazotization/Bromination patsnap.com

Optimization of Reaction Conditions and Yields for Halogenated Pyrrolidin-2-one Synthesis

Optimizing the synthesis of complex molecules like 4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one is critical for improving yields and purity while minimizing side reactions. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For reactions involving metal catalysts, such as C-H activation or cross-coupling, the choice of the metal (e.g., Palladium, Copper, Rhodium), the ligand, and additives can dramatically influence the outcome. For instance, in the synthesis of chiral 2-aryl pyrrolidines via arylation of N-tosylaldimines, the use of chiral bicyclo[3.3.0]octadiene ligands with a rhodium hydroxide (B78521) complex under neutral conditions was crucial for achieving high enantioselectivity. organic-chemistry.org

In cascade reactions, the stoichiometry of the reactants and the order of addition are critical. The efficiency of the nitro-Mannich/lactamization cascade, for example, depends on the successful in situ formation of the imine before subsequent reactions proceed. nih.gov

Solvent choice also plays a significant role. In the synthesis of 4-phenylpyrrolidone derivatives, polar aprotic solvents like dioxane or THF were used for alkylation steps in the presence of a strong base. researchgate.net Temperature control is equally important; for instance, during the bromination of substituted phenols, maintaining the temperature below 35°C is necessary to prevent over-bromination. google.com

For modern techniques like ring-closing metathesis, catalyst selection is paramount. The second-generation Grubbs catalyst was found to be more active than the first-generation catalyst, requiring shorter reaction times for the synthesis of pyrrolidine derivatives. organic-chemistry.org The optimization process is an empirical science, often requiring systematic screening of various conditions to identify the ideal protocol for a specific substrate and transformation.

Asymmetric Synthesis Approaches for Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern pharmaceutical and materials science. For derivatives of this compound, where the stereochemistry at the C4 position is critical for biological activity or material properties, asymmetric synthesis provides the most direct route to obtaining the desired enantiomer. Organocatalysis, in particular, has emerged as a powerful tool for establishing the stereocenter in the pyrrolidinone core with high fidelity.

A prevalent and highly successful strategy for the asymmetric synthesis of 4-arylpyrrolidin-2-ones involves the organocatalytic Michael addition of a nucleophile to a prochiral α,β-unsaturated nitroalkene, followed by the reduction of the nitro group and subsequent intramolecular cyclization to form the γ-lactam ring. This approach allows for the precise installation of the desired stereochemistry at the carbon atom that will become the C4 position of the pyrrolidinone ring.

The key step in this synthetic sequence is the enantioselective Michael addition. Chiral organocatalysts, such as those derived from proline and cinchona alkaloids, are frequently employed to control the stereochemical outcome of this reaction. These catalysts operate by forming a transient chiral enamine or iminium ion with the substrate, which then directs the stereoselective addition to the nitroalkene.

For the synthesis of a chiral derivative of this compound, the synthesis would commence with the preparation of (E)-1-(2-bromo-4-chlorophenyl)-2-nitroethene. This nitroalkene would then be subjected to a Michael addition reaction with a suitable carbon nucleophile, such as an aldehyde or a malonate ester, in the presence of a chiral organocatalyst.

For instance, the use of a chiral pyrrolidine-based catalyst can facilitate the addition of an aldehyde to the nitroalkene with high enantioselectivity. The resulting γ-nitroaldehyde is a versatile intermediate that can be further manipulated. Reduction of the nitro group to an amine, often achieved through catalytic hydrogenation, is followed by spontaneous or acid-catalyzed cyclization to yield the desired chiral this compound derivative.

While specific research findings on the asymmetric synthesis of this compound are not extensively documented in publicly available literature, the efficacy of these organocatalytic methods on structurally similar substrates is well-established. The following table presents representative data from the asymmetric Michael addition to analogous substituted nitrostyrenes, illustrating the high levels of stereocontrol achievable with this methodology.

CatalystNucleophileAryl Nitroalkene SubstrateDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Yield (%)
(S)-Diphenylprolinol silyl (B83357) etherPropanal(E)-1-(2-chlorophenyl)-2-nitroethene95:599%85%
Cinchona-derived thioureaDimethyl malonate(E)-1-(4-chlorophenyl)-2-nitroethene-96%92%
(S)-2-(Triflylaminomethyl)pyrrolidineCyclohexanone(E)-1-(4-bromophenyl)-2-nitroethene98:298%95%

The data for these analogous reactions strongly suggest that a similar synthetic approach toward chiral this compound derivatives would be highly effective, yielding the desired products with excellent stereocontrol. The choice of catalyst and reaction conditions would be crucial in optimizing the yield and enantioselectivity for this specific substrate.

Structural Elucidation and Conformational Analysis of 4 2 Bromo 4 Chlorophenyl Pyrrolidin 2 One

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental to determining the structure of chemical compounds. However, specific experimental data for 4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one is not available in peer-reviewed journals or comprehensive spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity, have not been reported for this compound. Such data would be essential for assigning the specific protons and carbons in both the pyrrolidinone ring and the substituted phenyl ring, confirming the connectivity and isomeric structure of the molecule.

Infrared (IR) Spectroscopy for Vibrational Properties

Specific vibrational frequencies from Infrared (IR) spectroscopy for this compound are not documented. An experimental IR spectrum would be expected to show characteristic absorption bands for the secondary amide N-H stretch, the carbonyl (C=O) stretch of the lactam, C-H stretches of the aromatic and aliphatic portions, and vibrations corresponding to the C-Br and C-Cl bonds. Without this data, a definitive analysis of its vibrational properties cannot be performed.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While the molecular formula (C₁₀H₉BrClNO) and molecular weight (approximately 274.54 g/mol ) can be calculated, detailed mass spectrometry analysis is absent from the literature. evitachem.com An experimental mass spectrum would confirm the molecular weight and, through analysis of the fragmentation pattern, provide valuable information about the compound's structure and the relative stability of its substructures. The characteristic isotopic patterns of bromine and chlorine would also be a key feature for identification.

X-ray Crystallography and Solid-State Structural Analysis

There are no published reports on the single-crystal X-ray diffraction of this compound. Consequently, critical information regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and precise bond lengths and angles, remains unknown.

Conformational Preferences and Stereochemical Investigations

In the absence of X-ray crystallography or advanced NMR studies (such as Nuclear Overhauser Effect spectroscopy), any discussion of the conformational preferences of the pyrrolidinone ring or the stereochemical relationship between the ring and the phenyl substituent would be purely speculative. The planarity of the lactam group and the puckering of the remainder of the five-membered ring are key conformational features that require experimental determination.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for investigating intermolecular interactions within a crystal lattice. However, this analysis is contingent upon the availability of X-ray crystallography data. As no crystal structure has been reported for this compound, an analysis of its crystal packing and the nature of its intermolecular interactions (such as hydrogen bonding or halogen bonding) cannot be conducted.

Theoretical and Computational Investigations of 4 2 Bromo 4 Chlorophenyl Pyrrolidin 2 One

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one, DFT calculations are instrumental in determining its most stable three-dimensional geometry and understanding its electronic properties.

In a study on a related triazoloquinazolinone derivative, DFT calculations with the B3LYP/6-311G(2d,p) basis set were shown to provide geometric data that closely matched results from X-ray diffraction analysis, underscoring the reliability of this theoretical approach. researchgate.net For this compound, DFT would similarly predict the precise spatial arrangement of atoms, taking into account the electronic effects of the halogen substituents.

Illustrative Optimized Geometric Parameters for a Phenylpyrrolidinone Core Structure

Parameter Value
C-C (phenyl ring) Bond Length ~1.39 Å
C-N (pyrrolidinone) Bond Length ~1.46 Å
C=O (pyrrolidinone) Bond Length ~1.23 Å
C-Cl Bond Length ~1.74 Å
C-Br Bond Length ~1.90 Å

Note: The data in this table are representative values for similar chemical structures and serve to illustrate the type of information obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Stability

While DFT provides a static, lowest-energy picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are crucial for exploring the conformational landscape of flexible molecules like this compound and assessing the stability of different conformations. researchgate.net

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water, and the system's evolution is tracked over nanoseconds or even microseconds. researchgate.netnih.gov The simulation calculates the forces between all atoms at each time step and uses Newton's laws of motion to predict their subsequent positions and velocities. This allows for the observation of bond rotations, ring puckering, and other dynamic events.

For this compound, MD simulations can reveal the preferred orientations of the substituted phenyl ring relative to the pyrrolidinone ring. nih.gov By analyzing the trajectory of the simulation, researchers can identify the most populated conformational states and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site. Studies on catalytically active peptides have demonstrated the utility of MD simulations in identifying secondary structures and conformational flexibility in solution, which is analogous to how the conformational preferences of the target compound would be explored. nih.gov

Key Insights from Molecular Dynamics Simulations:

Identification of low-energy conformational states.

Determination of the flexibility of different parts of the molecule.

Analysis of intramolecular and intermolecular hydrogen bonding.

Understanding the influence of solvent on molecular conformation.

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ingentaconnect.com This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. researchgate.netresearchgate.net The results of a docking study can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govtandfonline.com

For this compound, docking studies could be used to screen for potential protein targets. For instance, pyrrolidinone derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. researchgate.nettandfonline.com A docking study of this compound into the active site of such an enzyme would reveal the specific amino acid residues it is likely to interact with. The bromine and chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction, while the carbonyl group of the pyrrolidinone ring can act as a hydrogen bond acceptor.

Illustrative Molecular Docking Results for a Pyrrolidinone Inhibitor

Target Enzyme Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Acetylcholinesterase -18.59 Trp178, Tyr406 Hydrogen Bond, Electrostatic
Carbonic Anhydrase II - His94, His96 Coordination with Zinc ion

Note: The data presented are for different pyrrolidinone derivatives and serve as examples of the insights gained from molecular docking studies. The specific values for this compound would depend on the target protein. researchgate.netingentaconnect.comnih.gov

Advanced Quantum Chemical Analyses (e.g., HOMO-LUMO, Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP))

Beyond geometry optimization, advanced quantum chemical analyses provide deeper insights into the electronic characteristics and reactivity of this compound.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For halogenated benzenes, the HOMO-LUMO gap is influenced by the nature and position of the halogen substituents. rsc.org DFT calculations can precisely determine these energy levels and the resulting gap for the title compound. irjweb.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This analysis can quantify the strength of intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis can elucidate the nature of the C-Br and C-Cl bonds, the charge distribution across the molecule, and the delocalization of electron density between the phenyl ring and the pyrrolidinone moiety. nih.govwalisongo.ac.id Studies on halogen-bonded complexes and amides have shown that NBO analysis is a powerful tool for understanding donor-acceptor orbital interactions. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Analysis: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. rsc.org The map is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and a region of positive potential (a "sigma-hole") on the bromine and chlorine atoms, which is characteristic of halogenated aromatic systems and important for halogen bonding. walisongo.ac.idnih.gov

Illustrative Quantum Chemical Data for Halogenated Aromatic Compounds

Parameter Illustrative Value Significance
HOMO-LUMO Gap 4.5 - 5.5 eV Indicates chemical reactivity and stability
NBO Charge on Chlorine -0.010 Reflects the polarity of the C-Cl bond
NBO Charge on Bromine +0.051 Shows the potential for sigma-hole interactions

Note: These values are based on studies of various halogenated benzenes and are intended to be illustrative of the data obtained from these advanced analyses. rsc.orgwalisongo.ac.id

Exploration of Biological Activities and Mechanistic Insights of Pyrrolidin 2 One Derivatives

Anti-inflammatory Activities and Related Pathways

The pyrrolidine (B122466) scaffold is a key feature in molecules designed to combat inflammation. frontiersin.org Research into pyrrolidine derivatives has revealed their potential to act as anti-inflammatory agents through various biological pathways. nih.gov A significant mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are well-established targets for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). nih.gov

In addition to COX inhibition, other related heterocyclic structures have been shown to modulate inflammatory responses by targeting different pathways. For instance, certain pyridazinone derivatives can inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov Other potential anti-inflammatory mechanisms associated with related compounds include the inhibition of phosphodiesterase type 4 (PDE4) and the modulation of N-formyl peptide receptors (FPR), which play a role in leukocyte inflammatory activities. nih.gov

Table 1: Anti-inflammatory Targets of Pyrrolidine Derivatives and Related Compounds

Compound ClassTarget/PathwayObserved EffectReference
Pyrrolidine DerivativesCyclooxygenase-1 (COX-1)Inhibition nih.gov
Pyrrolidine DerivativesCyclooxygenase-2 (COX-2)Inhibition nih.gov
Pyridazinone DerivativesNF-κB Transcriptional ActivityInhibition nih.gov
Pyridazinone DerivativesPhosphodiesterase type 4 (PDE4)Inhibition nih.gov
Pyrrolidine-based AgonistsN-formyl peptide receptor (FPR)Modulation nih.gov

Antimicrobial Research (Antibacterial, Antifungal)

The pyrrolidin-2-one core is integral to a variety of synthetic compounds exhibiting significant antimicrobial properties. rdd.edu.iqresearchgate.net Derivatives of this scaffold have been evaluated for their efficacy against a wide range of pathogenic bacteria and fungi, demonstrating the versatility of this chemical class in antimicrobial research. frontiersin.org

Spectrum of Activity and Specificity against Various Microorganisms

Pyrrolidin-2-one derivatives have demonstrated a broad spectrum of activity. Studies have documented their effectiveness against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria, including Escherichia coli and Klebsiella species. rdd.edu.iquobasrah.edu.iq Antifungal activity has also been observed, notably against opportunistic pathogens like Candida albicans. uobasrah.edu.iqunimi.it

The antimicrobial potency, often measured by the Minimum Inhibitory Concentration (MIC), varies depending on the specific derivative. For example, certain pyrrolidine-2,5-dione derivatives, a closely related class, have shown potent antifungal activity against C. albicans with MIC values as low as 0.125 µM. uobasrah.edu.iq Furthermore, some derivatives exhibit selective activity; one study identified an aminophenyl pyrrolidin-2-one compound that selectively inhibited vancomycin-resistant Enterococcus faecalis (VRE). rdd.edu.iq

The inclusion of specific chemical groups, such as a chlorophenyl moiety, can influence activity. A Schiff base synthesized from 2-pyrrolidone and 4-chlorophenylsemicarbazide showed notable antibacterial and antifungal activity, which was further enhanced upon coordination with a metal ion. amazonaws.comjournaljmsrr.com

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives and Related Structures

Compound/Derivative ClassTarget MicroorganismActivity/MICReference
Pyrrolidine-2,5-dione derivativesEnterococcus faecalis0.25 - 0.5 µM uobasrah.edu.iq
Pyrrolidine-2,5-dione derivativesCandida albicans0.125 - 0.5 µM uobasrah.edu.iq
Aminophenyl pyrrolidine-2-oneVancomycin-resistant E. faecalisSelective Inhibition rdd.edu.iq
Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone Cd(II) complexS. aureus, E. coli, C. albicansActive amazonaws.comjournaljmsrr.com
1,2,4-Oxadiazole (B8745197) pyrrolidine derivativesE. coliActive frontiersin.org

Mechanistic Hypotheses of Antimicrobial Action

While the precise mechanisms of antimicrobial action for many pyrrolidin-2-one derivatives are still under investigation, several hypotheses have been proposed based on their structural features. One prominent theory is the inhibition of essential bacterial enzymes. frontiersin.org Research on 1,2,4-oxadiazole pyrrolidine derivatives has shown that these compounds can inhibit E. coli DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. frontiersin.org Notably, the presence of a 4-chlorophenyl group was a common feature among the active molecules in that study, suggesting its importance for enzyme inhibition. frontiersin.org

Antineoplastic Investigations (Anticancer/Antiproliferative Potential)

The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant anticancer and antiproliferative activities. bohrium.comnih.gov These compounds have been tested against a variety of human cancer cell lines, showing potential for development as therapeutic agents. bohrium.com Studies have reported activity against breast cancer (MCF-7), lung cancer (A549), prostate cancer (PPC-1), and melanoma (IGR39) cell lines. uobasrah.edu.iqnih.govnih.gov

The potency of these derivatives can be substantial. For instance, certain succinimide (B58015) analogs have exhibited potent cytotoxic effects against the MCF-7 breast cancer cell line, with IC₅₀ values as low as 1.496 µM. uobasrah.edu.iq In another study, diphenylamine-pyrrolidin-2-one-hydrazone derivatives were identified as promising agents against prostate cancer and melanoma, with EC₅₀ values ranging from 2.5 to 20.2 µM. nih.gov

Table 3: Antiproliferative Activity of Selected Pyrrolidine Derivatives

Derivative ClassCancer Cell LineActivity (IC₅₀/EC₅₀)Reference
Pyrrolidine-2,5-dione derivativesMCF-7 (Breast)1.496 - 1.831 µM uobasrah.edu.iq
Diphenylamine-pyrrolidin-2-one-hydrazonesPPC-1 (Prostate)2.5 - 20.2 µM nih.gov
Diphenylamine-pyrrolidin-2-one-hydrazonesIGR39 (Melanoma)2.5 - 20.2 µM nih.gov
Pyrrolidine derivative (CXCR4 antagonist)General Metastasis Target79 nM (binding affinity) frontiersin.org

Cellular and Molecular Targets (e.g., Kinase Inhibition, Apoptosis Induction)

The anticancer effects of pyrrolidin-2-one derivatives are mediated through their interaction with various cellular and molecular targets that are crucial for cancer cell survival and proliferation. A primary mechanism is the induction of apoptosis, or programmed cell death, which has been confirmed in studies using techniques such as ethidium (B1194527) bromide/acridine orange (EB/AO) staining. uobasrah.edu.iq

Kinase inhibition represents another key strategy by which these compounds exert their antineoplastic effects. Certain pyrrolidin-2-one derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a central node in signaling pathways that promote cell growth and survival. nih.gov Additionally, some pyrrolidine-containing molecules have been designed to function as antagonists for chemokine receptors like CXCR4. frontiersin.orgbohrium.com Since CXCR4 is involved in cancer metastasis, its inhibition presents a valuable strategy for preventing the spread of cancer. frontiersin.org

Neuropharmacological and Central Nervous System Activities

The pyrrolidin-2-one structure is a cornerstone of several neurologically active agents, most famously the nootropic drugs piracetam (B1677957) and oxiracetam, which are used to enhance cognitive function. rdd.edu.iq This has spurred further investigation into the neuropharmacological potential of other derivatives.

Research has particularly focused on anticonvulsant activities. frontiersin.orgnih.gov The proposed mechanism for this effect often involves the modulation of voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VDCCs) in the central nervous system (CNS). nih.gov Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the pyrrolidine ring significantly influence the anticonvulsant profile. nih.gov

Another significant area of CNS research for this scaffold is the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). Analogs of pyrovalerone, which feature a 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one structure, have been identified as potent and selective inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.gov These compounds generally show weak activity at the serotonin transporter (SERT). nih.gov Biological activity is often stereoselective, with the (S)-enantiomer typically being the more potent inhibitor. nih.gov

Table 4: Neuropharmacological Activities and Targets of Pyrrolidine-2-one Derivatives

Compound Class/DrugCNS ActivityMolecular Target(s)Reference
Piracetam, OxiracetamNootropic (Cognitive Enhancement)Not fully elucidated rdd.edu.iq
Pyrrolidine-2,5-dione derivativesAnticonvulsantVGSCs, VDCCs nih.gov
Pyrovalerone AnalogsMonoamine Reuptake InhibitionDopamine Transporter (DAT) nih.gov
Pyrovalerone AnalogsMonoamine Reuptake InhibitionNorepinephrine Transporter (NET) nih.gov

Antiarrhythmic Activity and Adrenergic Receptor Modulation

Pyrrolidin-2-one derivatives have demonstrated significant promise as antiarrhythmic agents, with a primary mechanism of action involving the modulation of adrenergic receptors. researchgate.net Numerous studies have highlighted the potent α1-adrenolytic properties of these compounds, which play a crucial role in their ability to restore normal sinus rhythm. nih.gov

Research has shown that certain pyrrolidin-2-one derivatives exhibit strong binding affinity to α1-adrenergic receptors, particularly when their structure includes an arylpiperazine fragment and a hydrogen bond acceptor. This interaction is believed to be central to their antiarrhythmic effects. In preclinical models, these compounds have shown efficacy in adrenaline-induced arrhythmias, suggesting their potential in managing sympathetically driven cardiac rhythm disturbances. nih.govacs.org

A notable example is the compound S-75, which has been shown to possess both prophylactic and therapeutic antiarrhythmic activity in a model of adrenaline-induced arrhythmia. nih.gov Interestingly, S-75 displayed stronger prophylactic effects than carvedilol, a well-established beta-blocker with α1-adrenolytic properties. nih.gov This suggests that potent α1-adrenoceptor blockade is a key factor in treating adrenaline-induced arrhythmias. nih.gov The antiarrhythmic potential of S-75 is further supported by its lack of proarrhythmic potential, as it did not prolong the QTc interval in electrocardiogram (ECG) assessments. google.com

Other derivatives, such as S-61 and S-73, have also shown potent prophylactic and therapeutic antiarrhythmic activity in adrenaline-induced arrhythmia models, likely mediated through their α1-adrenolytic properties. acs.org These compounds were also found to decrease blood pressure in normotensive rats, an effect that was absent when co-administered with methoxamine, further pointing to their α1-adrenolytic mechanism. acs.org

The antiarrhythmic effects of some pyrrolidin-2-one derivatives are also linked to their antioxidant properties. For instance, compound EP-40 demonstrated excellent antiarrhythmic activity in models of barium chloride-induced arrhythmia and coronary artery ligation-reperfusion, which was attributed to a combination of its adrenolytic and antioxidant effects. researchgate.net

Table 1: Antiarrhythmic Activity of Selected Pyrrolidin-2-one Derivatives

Compound Arrhythmia Model Observed Effects Probable Mechanism of Action
S-75 Adrenaline-induced arrhythmia Prophylactic and therapeutic antiarrhythmic activity; stronger prophylactic activity than carvedilol. nih.gov Potent blockade of α1-adrenoceptors. nih.gov
S-61 Adrenaline-induced arrhythmia Potent prophylactic and therapeutic antiarrhythmic activity; diminished heart rhythm irregularities. acs.org α1-adrenolytic properties. acs.org
S-73 Adrenaline-induced arrhythmia Potent prophylactic and therapeutic antiarrhythmic activity; restored normal sinus rhythm. acs.org α1-adrenolytic properties. acs.org
EP-40 Barium chloride-induced arrhythmia; Coronary artery ligation-reperfusion Excellent antiarrhythmic activity. researchgate.net Adrenolytic and antioxidant properties. researchgate.net

Anticonvulsant Properties and Underlying Mechanisms

The pyrrolidin-2-one core is also a key feature in several anticonvulsant agents, with derivatives exhibiting a range of mechanisms to control seizures. Research in this area has identified compounds that act on various molecular targets, including neurotransmitter receptors and ion channels.

One of the proposed mechanisms for the anticonvulsant activity of certain pyrrolidin-2-one derivatives is their interaction with serotonergic (5-HT1A) and α1-adrenergic receptors. For example, compounds EP-42 and EP-46 demonstrated activity in the pentetrazole (PTZ)-induced seizure model, with their effects potentially linked to their affinity for these receptors. Another compound, EP-40, was effective in the maximal electroshock (MES) seizure model, suggesting a different but related mechanism of action. Furthermore, as analogs of GABA, some of these novel derivatives may exert their anticonvulsant effects through GABA-ergic pathways.

Other studies have focused on pyrrolidine-2,5-dione derivatives, which have shown significant anticonvulsant activity in both the MES test and pilocarpine-induced seizure models. The mechanism for these compounds is thought to involve the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. For instance, compounds 12 and 23 (from a series of N-Mannich bases derived from pyrrolidine-2,5-dione) were effective in both the maximal electroshock seizure threshold (MEST) and pilocarpine-induced seizure models, with their activity linked to interactions with these ion channels.

Hybrid molecules incorporating the pyrrolidine-2,5-dione core have also been developed, showing broad-spectrum anticonvulsant activity. One such compound, 30 , demonstrated potent activity in both the MES and the 6 Hz seizure models, with a favorable safety profile. Its mechanism of action is believed to involve the inhibition of calcium currents mediated by Cav1.2 (L-type) channels.

Table 2: Anticonvulsant Properties of Selected Pyrrolidin-2-one Derivatives

Compound/Derivative Class Seizure Model Observed Effects Probable Mechanism of Action
EP-40 Maximal Electroshock (MES) Significantly reduced seizure incidence. Affinity for serotonergic or α1-adrenergic receptors; potential GABA-ergic activity.
EP-42 Pentetrazole (PTZ)-induced Demonstrated anticonvulsant activity. Affinity for serotonergic or α1-adrenergic receptors; potential GABA-ergic activity.
EP-46 Pentetrazole (PTZ)-induced Demonstrated anticonvulsant activity. Affinity for serotonergic or α1-adrenergic receptors; potential GABA-ergic activity.
Pyrrolidine-2,5-dione derivatives (e.g., compounds 12 & 23) Maximal Electroshock Seizure Threshold (MEST); Pilocarpine-induced seizures Significant anticonvulsant activity; prolonged seizure latency. Influence on neuronal voltage-sensitive sodium and L-type calcium channels.
Hybrid pyrrolidine-2,5-dione (compound 30) Maximal Electroshock (MES); 6 Hz seizure model Potent anticonvulsant activity with a favorable safety profile. Inhibition of calcium currents mediated by Cav1.2 (L-type) channels.

Other Emerging Pharmacological Applications

Beyond their established roles in cardiology and neurology, pyrrolidin-2-one derivatives are being explored for a multitude of other pharmacological applications, demonstrating the remarkable versatility of this chemical scaffold. nih.gov

Neuroprotective and Anti-Alzheimer's Activity: Several novel pyrrolidin-2-one derivatives are being investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. nih.gov These compounds have shown promise in preclinical studies by addressing cognitive deficits. For example, certain derivatives have been shown to be effective in treating behavioral and biochemical changes in scopolamine-induced models of cognitive impairment, with effects comparable to the standard drug donepezil. nih.gov The mechanism of action is often multifaceted, involving the inhibition of acetylcholinesterase (AChE) and the mitigation of oxidative stress. nih.gov One study detailed the synthesis of N-benzylated pyrrolidin-2-one derivatives designed based on the structure of donepezil, with compounds 10b and 18c showing an excellent anti-Alzheimer's profile in both in vivo and in vitro evaluations. acs.orgnih.gov

Anticancer Activity: The pyrrolidin-2-one moiety is a component of several compounds with significant anticancer properties. nih.gov For instance, a series of helicid–pyrrolidine 2-one analogues exhibited high anticancer effects against human skov3 cells. rdd.edu.iq Other research has focused on diphenylamine-pyrrolidin-2-one-hydrazone derivatives, which have shown promise against various cancer cell lines, including prostate cancer and melanoma. nih.gov One of the most promising derivatives from this series, N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, was identified as a potential antimetastatic agent. nih.gov Additionally, derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated enhanced anticancer activity against human A549 lung epithelial cells. mdpi.com

Antidiabetic Activity: Pyrrolidine derivatives have garnered significant attention for the development of novel antidiabetic agents. researchgate.net A key target in this area is the enzyme dipeptidyl peptidase-4 (DPP-4), and several pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have been designed as potent DPP-4 inhibitors. nih.gov One such compound, 17a , showed high DPP-4 inhibitory activity, good selectivity, and efficacy in lowering blood glucose in oral glucose tolerance tests in mice, making it a promising candidate for further development. nih.gov Sulfonamide derivatives of pyrrolidine have also been synthesized and shown to be potent DPP-IV inhibitors, with compound 9a being the most potent in its series. nih.gov

Antiviral Activity: The pyrrolidin-2-one scaffold is also being explored for its antiviral potential. Novel pyrrolidin-2-one compounds have been developed as neuraminidase inhibitors, which could be useful in the prevention and treatment of viral infections like influenza. Furthermore, synthetic spiro[pyrrolidine-2,2'-adamantanes] have been found to be active against influenza A virus in vitro. nih.gov Another study reported the synthesis of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides, which have shown inhibitory activity against the Yellow Fever Virus (YFV) at low concentrations with excellent selectivity.

Antibacterial Activity: Various derivatives of pyrrolidin-2-one have been evaluated for their antibacterial properties. Studies have shown that some of these compounds exhibit good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.netrdd.edu.iq For example, novel amino phenyl pyrrolidine-2-one derivatives have demonstrated selective inhibition against vancomycin-resistant Enterococcus faecalis (VRE). rdd.edu.iq

Structure Activity Relationships Sar and Rational Design in Pyrrolidin 2 One Chemistry

Influence of Halogenation (Bromo, Chloro) and Phenyl Substitution Patterns on Biological Activity

The introduction of halogen atoms, such as bromine and chlorine, into the phenyl ring of 4-phenylpyrrolidin-2-one derivatives can significantly modulate their biological activity. Halogenation can alter a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its interaction with biological targets. researchgate.neteurochlor.org

The specific placement of these halogens on the phenyl ring is a critical determinant of a compound's potency and selectivity. Research on various classes of compounds has demonstrated that the position of halogen substituents can dramatically alter biological effects. For instance, in a series of halogenated biphenyls, the arrangement of chlorine or bromine atoms was found to be crucial for receptor binding and subsequent toxicity. nih.gov While not directly studying pyrrolidin-2-ones, this highlights the general principle that substitution patterns are key.

In many instances, the presence of a chlorine or bromine atom enhances the biological activity of a compound. nih.gov This enhancement can be attributed to several factors, including increased lipophilicity, which can facilitate passage through cell membranes. researchgate.net Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor.

The combination of both a bromo and a chloro substituent, as seen in "4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one," presents a unique case. The interplay between the electronic and steric effects of these two different halogens can lead to a distinct biological profile. The 2-bromo and 4-chloro substitution pattern creates a specific electronic distribution and shape that dictates how the molecule fits into a biological target.

Table 1: Influence of Halogenation on Biological Activity of Phenyl-Substituted Compounds

Compound ClassHalogen SubstitutionObserved Effect on Biological ActivityReference
Flavonoids6-chloro-8-nitroPotent inhibitory activity against pathogenic bacteria. nih.gov
Flavonoids6-bromo-8-nitroInhibited the growth of microorganisms. nih.gov
BiphenylsLateral chlorines or brominesCrucial for receptor binding and toxicity. nih.gov

Impact of Pyrrolidin-2-one Ring Substitution Patterns on Efficacy and Selectivity

Modifications to the pyrrolidin-2-one ring itself are another critical avenue for tuning the efficacy and selectivity of this class of compounds. The pyrrolidin-2-one core offers several positions for substitution, each providing an opportunity to modulate the compound's properties.

Substituents on the nitrogen atom (position 1) of the pyrrolidin-2-one ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. For example, in a study of pyrrolidine (B122466) derivatives as ghrelin receptor agonists, modifications at this position were part of the optimization process to develop clinical candidates. nih.govacs.org

Substitutions at other positions on the ring, such as positions 3, 4, and 5, can influence the molecule's conformation and its interaction with target proteins. nih.gov The non-planar, "puckered" nature of the pyrrolidin-2-one ring means that substituents can adopt different spatial orientations, which can be critical for biological activity. researchgate.net The selective synthesis of pyrrolidin-2-ones with specific substitution patterns is an active area of research, enabling the exploration of these structure-activity relationships. researchgate.netrsc.org

For "this compound," the key substitution is the di-halogenated phenyl group at the 4-position. The nature of the substituent at this position is a primary determinant of its biological target and activity. Research on 4-phenylpyrrolidone derivatives has shown that modifications to the phenyl ring and the nitrogen of the pyrrolidone core can lead to compounds with potent anticonvulsant and nootropic activities. researchgate.net

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like many pyrrolidin-2-one derivatives. researchgate.net The three-dimensional arrangement of atoms can profoundly affect how a molecule interacts with its biological target, which is often a chiral macromolecule like a protein or nucleic acid. nih.gov

The pyrrolidine ring contains chiral centers, and the different stereoisomers of a compound can exhibit vastly different biological activities. nih.gov One enantiomer may be highly active, while the other may be inactive or even have an entirely different or undesirable effect. This is because the precise spatial orientation of functional groups is often necessary for optimal binding to a receptor or enzyme active site. nih.gov

For 4-substituted pyrrolidin-2-ones, the carbon at the 4-position is a stereocenter. Therefore, "this compound" can exist as two enantiomers, (R)- and (S)-. The biological activity of each enantiomer would need to be evaluated independently to fully understand the SAR. The stereoselective synthesis of pyrrolidine derivatives is a significant area of research, aiming to produce enantiomerically pure compounds for biological testing and therapeutic use. mdpi.com

Ligand Design Principles and Lead Optimization Strategies for this compound Analogues

The design of new ligands based on the "this compound" scaffold involves a systematic approach to modify its structure to improve properties such as potency, selectivity, and pharmacokinetic profile. This process, known as lead optimization, is a cornerstone of modern drug discovery. ijddd.com

Key principles for ligand design and lead optimization include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved characteristics. For example, the bromine or chlorine atoms could be replaced with other halogens or different electron-withdrawing groups to fine-tune the electronic properties of the phenyl ring.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how different analogues will bind. This allows for the rational design of modifications that are expected to enhance binding affinity.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent ligand.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to design new molecules that fit the pharmacophore.

Optimization strategies for analogues of "this compound" would likely involve exploring a variety of substitutions on both the phenyl ring and the pyrrolidin-2-one core. For instance, moving the bromo and chloro substituents to different positions on the phenyl ring could reveal important insights into the required substitution pattern for optimal activity. Similarly, adding substituents to the nitrogen of the pyrrolidin-2-one ring could be used to modulate solubility and other pharmacokinetic properties. nih.govacs.org

Future Research Directions for 4 2 Bromo 4 Chlorophenyl Pyrrolidin 2 One

Development of Novel and Sustainable Synthetic Methodologies

The advancement of organic synthesis towards more environmentally benign and efficient processes is paramount. Future research on 4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one should prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic strategies for pyrrolidin-2-one derivatives often rely on multi-step procedures that may involve hazardous reagents and solvents. The principles of green chemistry offer a roadmap for overcoming these limitations. rsc.org Key areas for exploration include:

One-Pot Multicomponent Reactions: These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of efficiency and atom economy. rsc.org The development of a one-pot synthesis for this compound would streamline its production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field that offers high selectivity under mild reaction conditions. rsc.orgnih.govnih.gov Exploring enzymatic routes, such as those employing transaminases or ketoreductases, could provide a stereoselective and sustainable method for producing chiral analogues of the target compound. nih.govnih.gov

Photocatalysis and Flow Chemistry: Photoinduced organocatalysis in microchannel reactors represents a modern approach to synthesis that can offer enhanced reaction rates and yields under mild, visible-light conditions. rsc.org Applying these technologies could lead to a more efficient and scalable synthesis of this compound.

Eco-Friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as ethanol (B145695) or water-based systems, is a critical aspect of sustainable synthesis. rsc.org Research into the solubility and reactivity of the starting materials and products in such solvents will be essential.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Pyrrolidin-2-one Scaffolds

FeatureConventional SynthesisSustainable Synthesis
Methodology Multi-step, often with isolation of intermediatesOne-pot reactions, biocatalysis, photocatalysis
Solvents Often uses hazardous organic solventsUtilizes green solvents like ethanol or water
Catalysts May involve heavy metalsEmploys enzymes or organocatalysts
Energy Input Can require high temperatures and pressuresOften proceeds at ambient temperature and pressure
Waste Generation Higher waste productionReduced waste and improved atom economy
Stereoselectivity May require chiral auxiliaries or resolutionCan be achieved directly with biocatalysts

In-depth Mechanistic Elucidation of Biological Activities at a Molecular Level

While the pyrrolidin-2-one core is associated with a range of biological activities, the specific molecular targets and mechanisms of action of this compound remain to be elucidated. rdd.edu.iqresearchgate.net Future research should focus on a comprehensive investigation of its pharmacological profile.

Key research questions to address include:

Target Identification: High-throughput screening against a panel of biologically relevant targets, such as enzymes and receptors, can help identify the primary molecular targets of the compound. Pyrrolidin-2-one derivatives have been shown to inhibit enzymes like neuraminidase and aldo-keto reductase, providing a starting point for investigation. nih.govnih.gov

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to unravel the precise mechanism of interaction. This includes determining whether the compound acts as an inhibitor, agonist, or antagonist, and characterizing its binding kinetics.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogues will be crucial for understanding the key structural features required for its activity. nih.gov This will also inform the design of more potent and selective compounds.

Cellular and In Vivo Studies: Investigating the effects of the compound in relevant cell-based models and, subsequently, in animal models of disease will be essential to validate its therapeutic potential and understand its physiological effects.

Table 2: Potential Biological Activities of Pyrrolidin-2-one Derivatives

Biological ActivityExample of Pyrrolidin-2-one DerivativePotential Therapeutic Area
Enzyme Inhibition Neuraminidase inhibitors nih.govAntiviral
Aldo-keto reductase inhibitors nih.govCancer, Diabetic Complications
Anticonvulsant Phenylpyrrolidone derivatives researchgate.netEpilepsy
Nootropic Phenylpyrrolidone derivatives researchgate.netCognitive Disorders
Antimicrobial 2-pyrrolidone-5-carboxylic acid rdd.edu.iqInfectious Diseases

Design and Synthesis of Advanced Analogues with Enhanced Potency and Specificity

The structural framework of this compound offers significant opportunities for chemical modification to enhance its therapeutic properties. Future research should focus on the rational design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic profiles.

Key strategies for analogue development include:

Scaffold Hopping and Isosteric Replacement: Replacing the phenyl ring or the pyrrolidin-2-one core with other heterocyclic systems can lead to novel compounds with different biological activities and improved drug-like properties.

Functional Group Modification: The bromo and chloro substituents on the phenyl ring, as well as the lactam functionality of the pyrrolidin-2-one ring, are key points for modification. The introduction of different functional groups can modulate the compound's electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.

Stereoselective Synthesis: The pyrrolidin-2-one ring contains a stereocenter at the 4-position. The synthesis and biological evaluation of individual enantiomers are crucial, as different stereoisomers can exhibit distinct pharmacological activities and metabolic fates. nih.gov

Conformational Restriction: Introducing conformational constraints into the molecule, for example, by incorporating cyclic structures, can lock the molecule into a bioactive conformation, leading to increased potency and selectivity.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrrolidin-2-one Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process has the potential to significantly accelerate the development of new therapeutics based on the pyrrolidin-2-one scaffold. nih.govrepcomseet.org

Future research should leverage these computational tools in the following areas:

Predictive Modeling: ML algorithms can be trained on existing datasets of pyrrolidin-2-one derivatives to build models that can predict the biological activity, toxicity, and pharmacokinetic properties of novel, untested compounds. nih.govnih.gov This can help prioritize the synthesis of the most promising candidates.

Generative Models for De Novo Design: AI-based generative models can design novel molecules with desired properties from scratch. digitellinc.comnih.gov These models can be trained on the structural features of known active pyrrolidin-2-one derivatives to generate new chemical entities with a high probability of being active.

Pharmacophore Modeling and Virtual Screening: Computational modeling can be used to develop a 3D pharmacophore model that defines the essential structural features required for the biological activity of this compound. nih.gov This model can then be used to virtually screen large compound libraries to identify new hits.

Lead Optimization: AI and ML can assist in the lead optimization process by predicting the effects of chemical modifications on a compound's activity and properties, thereby guiding the design of more potent and selective analogues. arxiv.org

Table 3: Applications of AI and Machine Learning in Pyrrolidin-2-one Drug Discovery

ApplicationDescriptionPotential Impact
Bioactivity Prediction ML models predict the biological activity of new compounds based on their chemical structure. nih.govnih.govPrioritization of synthetic targets and reduction of experimental screening.
De Novo Design Generative AI creates novel molecular structures with desired properties. digitellinc.comnih.govDiscovery of novel chemical scaffolds and intellectual property.
Virtual Screening Pharmacophore models are used to screen large databases for potential hits. nih.govIdentification of new lead compounds with reduced time and cost.
Lead Optimization AI algorithms guide the modification of lead compounds to improve their properties. arxiv.orgFaster development of drug candidates with enhanced efficacy and safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.